molecular formula C9H12N2O B1338838 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- CAS No. 20348-26-9

2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-

Cat. No.: B1338838
CAS No.: 20348-26-9
M. Wt: 164.2 g/mol
InChI Key: DEYCWKUHWUXFCX-UHFFFAOYSA-N
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Description

Classification within Heterocyclic Chemistry

2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- belongs to the broader family of pyrido-oxazine compounds, which represent a specialized subset of heterocyclic chemistry where nitrogen-containing pyridine rings are fused with oxygen-containing oxazine systems. The compound is classified as a six-membered heterocyclic system containing two heteroatoms, specifically nitrogen and oxygen, which places it within the azine family of compounds as defined by systematic heterocyclic nomenclature. The structural framework consists of a pyridine ring fused to a 1,4-oxazine ring in a specific geometric arrangement denoted by the [3,2-b] fusion pattern.

The compound exhibits characteristics typical of saturated heterocycles, where the 3,4-dihydro designation indicates partial saturation of the oxazine ring system. This structural feature significantly influences the chemical reactivity and physical properties compared to fully aromatic pyrido-oxazine derivatives. The 2,2-dimethyl substitution pattern introduces steric considerations that affect molecular conformation and potential intermolecular interactions. Within the broader classification scheme, this compound represents an important example of fused bicyclic heterocycles that combine the electronic properties of pyridine with the conformational flexibility of partially saturated oxazine rings.

The systematic nomenclature reflects the compound's position within the hierarchy of heterocyclic structures, where the pyrido prefix indicates the pyridine component and the oxazine suffix denotes the six-membered ring containing both nitrogen and oxygen atoms. The numerical descriptors [3,2-b] specify the precise fusion pattern between the two ring systems, indicating the relative positions of ring attachment points. This classification system enables precise structural identification and facilitates systematic study of structure-activity relationships within this compound class.

Chemical Classification Details
Heterocycle Type Bicyclic fused ring system
Ring Composition Pyridine + 1,4-Oxazine
Fusion Pattern [3,2-b]
Saturation Level Partially saturated (3,4-dihydro)
Substitution Pattern 2,2-dimethyl
Heteroatom Content Two nitrogen, one oxygen

Historical Development of Pyrido-oxazine Chemistry

The historical development of pyrido-oxazine chemistry represents a significant evolution in heterocyclic synthesis methodologies, with early foundational work establishing the synthetic approaches that enabled access to these complex molecular frameworks. The development of pyrido[3,2-b]oxazine systems specifically emerged from efforts to create pyridine analogs of the well-established benzooxazine scaffold, which had demonstrated important biological activities. Historical research indicates that synthetic approaches to pyrido-oxazine systems initially faced significant challenges due to the electronic properties of pyridine rings and the regioselectivity requirements for proper ring fusion.

Early synthetic methodologies relied heavily on cyclization reactions involving appropriately substituted pyridine precursors and difunctional nucleophiles. The development of Smiles rearrangement chemistry proved particularly important for accessing pyrido-oxazine frameworks, as this reaction provided a reliable pathway for forming the critical carbon-oxygen bonds required for oxazine ring closure. Research published in the early 2000s demonstrated that 2-amino-3-hydroxypyridine derivatives could serve as effective precursors for pyrido[3,2-b]oxazine synthesis through cyclization with haloacetyl compounds.

The historical progression of synthetic methodologies shows a clear evolution from simple cyclization approaches to more sophisticated strategies involving sequential nucleophilic aromatic substitution processes. Durham University researchers made significant contributions to the field by developing annelation reactions using highly fluorinated pyridine derivatives as substrates for pyrido-oxazine synthesis. These methodologies represented important advances because they provided access to previously difficult-to-synthesize heterocyclic scaffolds through reliable and reproducible synthetic routes.

Contemporary synthetic approaches have built upon these historical foundations to develop more efficient and versatile methodologies. The use of tandem nucleophilic substitution reactions has emerged as a particularly powerful strategy for constructing pyrido-oxazine frameworks with diverse substitution patterns. Historical development has also been driven by recognition of the potential applications of these compounds in pharmaceutical research, leading to continued refinement of synthetic methodologies to access structurally diverse pyrido-oxazine derivatives.

Historical Period Key Developments Research Focus
Early 2000s Initial cyclization methodologies Basic ring formation strategies
Mid 2000s Smiles rearrangement applications Regioselective synthesis approaches
2006-2010 Fluorinated precursor methodologies Enhanced synthetic efficiency
2010-Present Tandem reaction strategies Diversified substitution patterns

Significance in Chemical Research and Applications

The significance of 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- in chemical research stems from its unique structural features that combine the electronic properties of pyridine with the conformational diversity of oxazine systems. This compound serves as an important scaffold for medicinal chemistry applications, where the bicyclic framework provides a rigid molecular template for precise positioning of functional groups. Research has demonstrated that pyrido-oxazine derivatives exhibit promising biological activities, including antimicrobial and anticancer properties, making them valuable targets for pharmaceutical development.

The compound's significance extends to its role as a synthetic intermediate in the construction of more complex heterocyclic systems. The presence of multiple reactive sites within the molecular framework enables further chemical modifications through various synthetic transformations. Research has shown that the compound can undergo oxidation, reduction, and substitution reactions, providing access to structurally diverse derivatives with potentially enhanced biological activities. The 2,2-dimethyl substitution pattern introduces specific steric effects that can influence molecular recognition processes and binding interactions with biological targets.

In the context of chemical research applications, this compound has proven valuable for studying structure-activity relationships within the pyrido-oxazine family. The systematic variation of substitution patterns around the basic bicyclic framework has enabled researchers to identify key structural features responsible for specific biological activities. Contemporary research has utilized this compound as a platform for developing multidrug resistance modulators, demonstrating its potential significance in addressing important therapeutic challenges.

The compound's significance in synthetic methodology development cannot be overstated, as it has served as a test case for evaluating new synthetic strategies and reaction conditions. Research groups have used this specific pyrido-oxazine derivative to validate synthetic approaches that can subsequently be applied to related heterocyclic systems. The successful synthesis and characterization of this compound has contributed to the broader understanding of heterocyclic chemistry principles and has informed the design of next-generation synthetic methodologies for complex molecular frameworks.

Research Application Significance Current Status
Medicinal Chemistry Pharmaceutical scaffold development Active research area
Synthetic Methodology Template for reaction development Established protocols
Structure-Activity Studies SAR relationship elucidation Ongoing investigations
Biological Activity Screening Lead compound identification Promising preliminary results

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydropyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2)6-11-8-7(12-9)4-3-5-10-8/h3-5H,6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYCWKUHWUXFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60526438
Record name 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20348-26-9
Record name 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a phenol. Another common method involves the cyclization of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts like SnCl4 or Me3SiCl .

Industrial Production Methods

While specific industrial production methods for 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For example, some derivatives may inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Derivatives

Positional Isomers
  • 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine
    • Difference : The pyridine-oxazine fusion occurs at [4,3-b] instead of [3,2-b], altering electronic distribution.
    • Impact : Reduced pharmacological activity compared to [3,2-b]-fused analogs due to weaker receptor binding .
Halogenated Derivatives
  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
    • Molecular Formula : C₇H₇BrN₂O
    • CAS : 34950-82-8
    • Key Feature : Bromine at the 7-position enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Application : Precursor for antitumor agents .
Boronic Ester Derivatives
  • 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
    • Molecular Formula : C₁₄H₂₁BN₂O₃
    • CAS : 910037-15-9
    • Key Feature : Boronic ester at the 7-position facilitates Suzuki-Miyaura couplings for biaryl synthesis.
    • Application : Critical in constructing kinase inhibitors .

Substituted Derivatives

Acyl and Alkyl Substituents
  • 4-Acyl Derivatives (e.g., 4-Acetyl-3,4-dihydro-2-methyl-)

    • Molecular Formula : C₁₀H₁₂N₂O₂
    • CAS : 89970-16-1
    • Key Feature : Acyl groups at the 4-position improve lipophilicity and CNS penetration.
    • Pharmacological Activity : Demonstrated antihypertensive and sedative effects in preclinical studies .
  • 2-Phenyl-4-(phenylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

    • Molecular Formula : C₂₀H₁₈N₂O
    • CID : 13212029
    • Key Feature : Bulky aromatic substituents increase steric bulk, enhancing selectivity for serotonin receptors.
Heteroatom-Modified Derivatives
  • 6-Carbonitrile Derivative Molecular Formula: C₈H₇N₃O CAS: 928118-39-2 Key Feature: Cyano group at the 6-position introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

Pharmacologically Active Derivatives

  • 4-Methyl-7-[(methylamino)methyl]-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS: 921938-85-4 Key Feature: Methylamino group enhances blood-brain barrier permeability. Application: Investigated as a dopamine D3 receptor agonist for Parkinson’s disease .

Comparative Data Table

Compound Name Molecular Formula Substituents CAS Number Key Properties/Applications
3,4-Dihydro-2,2-dimethyl- (Target Compound) C₇H₁₀N₂O 2,2-dimethyl 20348-23-6 Base structure; synthetic intermediate
7-Bromo derivative C₇H₇BrN₂O 7-Bromo 34950-82-8 Halogenated cross-coupling precursor
4-Methyl-7-boronic ester C₁₄H₂₁BN₂O₃ 4-Methyl, 7-boronic ester 910037-15-9 Suzuki-Miyaura coupling reagent
2-Phenyl-4-(phenylmethyl)- C₂₀H₁₈N₂O 2-Phenyl, 4-benzyl - Serotonin receptor modulation
6-Carbonitrile derivative C₈H₇N₃O 6-Cyano 928118-39-2 Electron-deficient intermediate

Key Findings and Implications

Structural Flexibility : The pyrido-oxazine core allows diverse substitutions, enabling tailored physicochemical and pharmacological properties.

Pharmacological Optimization : Acyl and boronic ester derivatives show promise in CNS drug development and targeted therapies .

Synthetic Utility : Halogenated and boronic ester derivatives are pivotal in constructing complex molecules via cross-coupling reactions .

Limitations : Data on dimethyl-substituted analogs (e.g., metabolic stability, toxicity) remain sparse, necessitating further studies .

Biological Activity

2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- is a compound with significant potential in medicinal chemistry. Its structure suggests various biological activities that have been explored in recent research. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10N2O
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 26323-62-6

Biological Activity Overview

The biological activity of 2H-Pyrido[3,2-b]-1,4-oxazine derivatives has been linked to several pharmacological effects:

  • Anticancer Activity : Research indicates that pyrido[3,2-b]oxazines exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that certain derivatives induced apoptosis in human monocytic leukemia cells (THP-1) with minimal necrotic effects .
  • Analgesic Effects : A series of N-substituted pyrido[3,2-b]oxazinones were synthesized and evaluated for analgesic properties. One compound showed an effective dose (ED50) of 12.5 mg/kg in mice, outperforming acetylsalicylic acid in terms of safety and efficacy .
  • Antiviral Activity : Some derivatives have shown potential as inhibitors of HIV-1 integrase. The synthesized compounds demonstrated anti-HIV activities at submicromolar concentrations .

The mechanisms through which 2H-Pyrido[3,2-b]-1,4-oxazine exerts its biological effects include:

  • Cytotoxic Mechanisms : The induction of apoptosis in cancer cells is primarily through the activation of caspases and modulation of apoptotic pathways.
  • Receptor Interactions : Certain derivatives may interact with pain receptors or inflammatory pathways to exert analgesic effects.

Case Studies and Research Findings

StudyFindings
Cytotoxicity Study Investigated the cytotoxic effects on THP-1 cells; found significant apoptotic potential with minimal necrosis .
Analgesic Evaluation A derivative showed ED50 values lower than aspirin in pain models (12.5 mg/kg) indicating strong analgesic properties .
Antiviral Research Compounds exhibited inhibition of HIV-1 integrase with IC50 values ranging from 0.19 to 3.7 µM .

Q & A

Q. What are the optimal synthetic routes for preparing 2H-Pyrido[3,2-b]-1,4-oxazine derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : A common approach involves alkylation or substitution reactions using pyrido-oxazine precursors. For example, derivatives like 4-((3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl)benzonitrile are synthesized via nucleophilic substitution with bromomethyl-substituted reagents (e.g., 4-(bromomethyl)benzonitrile) in the presence of bismuth oxide catalysts, achieving yields >90% . Key factors include:
  • Catalyst selection : Bismuth oxide enhances reaction efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility.
  • Temperature control : Reactions often proceed at 80–100°C.
  • Data Table :
DerivativeReagentCatalystYield (%)Melting Point (°C)
5g4-(Bromomethyl)benzonitrileBi₂O₃9159–60
5h(Bromomethyl)cyclohexaneBi₂O₃9360–62
5j2-(Bromomethyl)-1,3-dichlorobenzeneBi₂O₃94100–102

Q. How can NMR and mass spectrometry be used to confirm the structural integrity of synthesized derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm substituent positions. For example, in compound 5i , the pyrido-oxazine core shows characteristic singlet peaks at δ 4.3–4.5 ppm (methylene protons) and carbonyl carbons at δ 165–170 ppm .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • Contradiction Note : Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or isomerization, requiring recrystallization or column purification .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for pyrido-oxazine derivatives?

  • Methodological Answer : Conflicting results (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from:
  • Cell line specificity : Test across multiple lines (e.g., HepG2 vs. Huh-7) to identify selective activity .
  • Assay interference : Use orthogonal methods (e.g., flow cytometry vs. MTT) to confirm apoptosis vs. growth inhibition .
  • Solubility artifacts : Pre-dissolve compounds in DMSO at concentrations <0.1% to avoid false negatives.

Q. How can substituent modifications influence the NF-κB inhibitory activity of pyrido-oxazine derivatives?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., -CN in 5g ) enhance binding to the NF-κB DNA-binding domain, as shown by luciferase reporter assays .
  • Steric effects : Bulky substituents (e.g., cyclohexylmethyl in 5h ) reduce activity due to poor fit in the binding pocket.
  • Quantitative SAR : Correlate logP values with IC₅₀ using computational tools (e.g., molecular docking) to predict optimal hydrophobicity .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in pyrido-oxazine derivatives?

  • Methodological Answer :
  • X-ray diffraction : Single-crystal analysis (e.g., CCDC deposition for 3,4-dimethyl-2-(2-oxo-2-phenylethyl)-2H-pyrazolo[4,3-c][1,2]benzothiazine-5,5-dione ) confirms bond angles and dihedral angles, critical for validating tautomeric forms .
  • Refinement protocols : Use SHELXL for high-resolution data (R-factor < 0.05) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data?

  • Methodological Answer :
  • Dynamic effects : Rotamers or tautomers (e.g., keto-enol equilibria) may cause peak splitting in NMR. Use variable-temperature NMR to identify dynamic processes .
  • Isotopic labeling : Introduce 13C at key positions to trace unexpected coupling in 2D NMR (e.g., HSQC) .

Experimental Design

Q. What in vitro assays are most robust for evaluating the anticancer potential of pyrido-oxazine derivatives?

  • Methodological Answer :
  • MTT assay : Measures metabolic activity (IC₅₀) but may underestimate cytotoxicity in slow-dividing cells.
  • Clonogenic assay : Assesses long-term proliferation inhibition.
  • Combination studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .

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